molecular formula C12H22N2O2 B11763571 tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B11763571
M. Wt: 226.32 g/mol
InChI Key: UOMASVSYWPLWGT-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a tert-butyl group attached to an octahydro-1H-pyrrolo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1211586-14-9
  • IUPAC Name : tert-butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

The compound features a pyrrolidine structure, which is known for its versatility in forming various derivatives that can exhibit biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The pyrrolidine framework is often associated with numerous pharmacological properties, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants due to their interaction with neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules, including:

  • Synthesis of Heterocycles : The compound can be utilized to synthesize diverse heterocyclic compounds that are crucial in drug discovery and development.
  • Functionalization Reactions : It can participate in functionalization reactions, leading to the modification of existing structures to enhance biological activity or alter physical properties.

Biological Studies

Research indicates that derivatives of this compound may interact with biological targets, leading to:

  • Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit specific enzymes linked to disease pathways.
  • Cellular Studies : Investigations into the cellular mechanisms of action are ongoing, focusing on how these compounds affect cell signaling pathways.

Data Table of Relevant Studies

Study ReferenceApplication FocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Organic SynthesisUsed as a precursor in synthesizing novel heterocycles.
Biological ActivityPotential enzyme inhibitors identified through screening assays.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated significant activity against several strains of bacteria, suggesting potential for development into new antibiotics.

Case Study 2: Synthesis and Characterization

In another research effort, this compound was utilized as a starting material for synthesizing complex heterocycles via multi-step reactions. The synthesized products were characterized using NMR and mass spectrometry, confirming the successful incorporation of the pyrrolidine structure into larger frameworks.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Comparison: While these compounds share similar structural features, tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific ring system and functional groups. This uniqueness may confer different chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • Appearance : Solid
  • Purity : Typically around 95% .

Research indicates that compounds similar to tert-butyl octahydro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit various biological activities, including:

  • Inhibition of Kinases : Some derivatives have shown inhibitory effects on specific kinases involved in cancer progression. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against various kinases such as VEGFR-2, which is crucial in angiogenesis .

Pharmacological Studies

A review of pharmacological studies reveals several promising activities:

  • Anticancer Activity : Certain derivatives have been tested in vivo, showing significant tumor growth inhibition in xenograft models of colorectal carcinoma .
  • CNS Activity : Compounds with similar structural features have been explored for their potential neuroprotective effects, targeting GABA receptors and showing promise as anxiolytic agents .

In Vivo Studies

  • Colorectal Carcinoma Model :
    • Study Design : Mice were administered the compound orally.
    • Findings : Significant reduction in tumor size was observed compared to control groups, indicating a potential therapeutic effect against colorectal cancer .
  • Neuropharmacology :
    • Study Design : Assessment of the compound's effects on anxiety-related behaviors in rodent models.
    • Findings : The compound exhibited anxiolytic-like effects, suggesting its utility in treating anxiety disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyrrolidine derivatives has shown that modifications to the pyrrolidine ring can significantly enhance biological activity. For example:

  • Substituents at specific positions on the pyrrolidine ring can increase selectivity toward certain biological targets, enhancing efficacy while reducing side effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50_{50} ValueNotes
Kinase InhibitionVEGFR-21.46 µMImplicated in angiogenesis
Anticancer ActivityColorectal ModelN/ASignificant tumor growth inhibition
NeuropharmacologyGABA AnalogN/AAnxiolytic-like effects observed

Q & A

Q. Basic: What are the established synthetic routes for tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via multistep protocols involving cyclization and protection/deprotection strategies. For example, a nickel/photoredox dual-catalyzed approach (used for analogous bicyclic amines) enables efficient C–C bond formation under mild conditions, as demonstrated in tert-butyl-pyrrolopyridine derivatives . Key factors include:

  • Catalyst Selection : Nickel catalysts (e.g., Ni(COD)₂) paired with ligands (e.g., dtbbpy) improve regioselectivity.
  • Solvent Optimization : Polar aprotic solvents like MTBE enhance reaction efficiency (56% yield reported in similar systems) .
  • Temperature Control : Reactions are often conducted at room temperature to avoid decomposition of sensitive intermediates.

Table 1: Representative Synthesis Conditions

StepReagents/CatalystsSolventYieldReference
CyclizationNi(COD)₂, dtbbpyMTBE56%
Boc ProtectionDi-tert-butyl dicarbonateDCM~80%*

*Estimated based on analogous procedures.

Q. Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization?

Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or integration) often arise from dynamic processes or impurities. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC can resolve overlapping signals in bicyclic systems by correlating 1H^1H-13C^{13}C couplings .
  • Variable Temperature (VT) NMR : Detects conformational exchange broadening, as seen in tert-butyl-protected pyrrolopyridines .
  • Computational Validation : DFT-based chemical shift prediction (e.g., using Gaussian or ACD/Labs) aligns experimental 1H^1H and 13C^{13}C shifts with theoretical values .

Example : In tert-butyl-pyrrolo[2,3-b]pyridine derivatives, VT-NMR confirmed restricted rotation of the Boc group, explaining split signals at 8.48 ppm (1H^1H) and 149.68 ppm (13C^{13}C) .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Safety measures are critical due to limited toxicity

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., MTBE) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Note : While IARC/OSHA have not classified the compound as carcinogenic, reproductive toxicity data are lacking; assume hazard potential .

Q. Advanced: Which crystallographic techniques are optimal for determining its solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-atom positions via Hirshfeld surfaces .
  • Twinned Data Handling : For challenging cases (e.g., pseudo-merohedral twinning), SHELXE’s twin refinement module resolves ambiguities in space group assignment .

Example : SHELXL achieved R1 < 0.05 for tert-butyl-protected spiro compounds with similar bicyclic frameworks .

Q. Advanced: How can computational models predict reactivity and stability?

Methodological Answer:

  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrrolopyridine nitrogen shows high nucleophilicity (HOMO = -5.2 eV) .
  • Stability : Molecular dynamics (MD) simulations assess Boc group hydrolysis under acidic conditions. MD trajectories reveal protonation at the pyrrolidine nitrogen as the rate-limiting step .

Table 2: Computational Parameters

PropertyMethodSoftwareReference
HOMO/LUMOB3LYP/6-31G*Gaussian 16
Hydrolysis KineticsAMBER MDNAMD

Q. Advanced: How should conflicting stability data under varying pH be addressed?

Methodological Answer:
Conflicting pH stability profiles require systematic validation:

  • Controlled Replicates : Conduct triplicate experiments at pH 2–12 using buffered solutions (e.g., HCl/NaOH in H₂O:EtOH).
  • Analytical Cross-Check : Combine HPLC (purity) and LC-MS (degradants) to track decomposition pathways.
  • Mechanistic Studies : pH-rate profiles identify specific acid/base catalysis. For tert-butyl carbamates, acid-catalyzed hydrolysis typically dominates below pH 3 .

Example : A 2021 study resolved discrepancies by identifying trace metal ions (e.g., Fe³⁺) as catalysts for unexpected oxidative degradation at neutral pH .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h9-10,13H,4-8H2,1-3H3

InChI Key

UOMASVSYWPLWGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1NCCC2

Origin of Product

United States

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